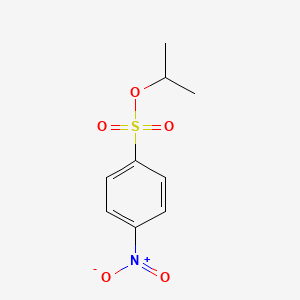

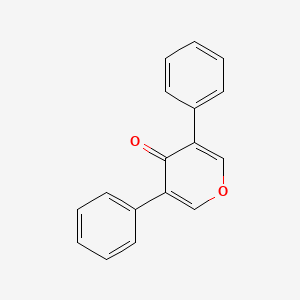

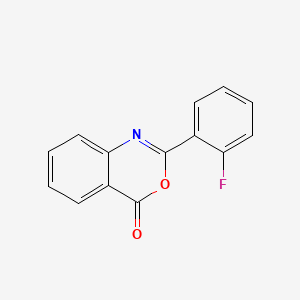

2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one

Overview

Description

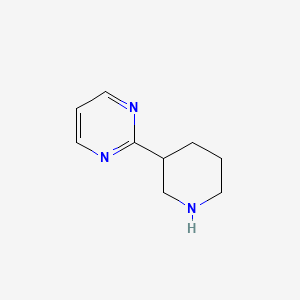

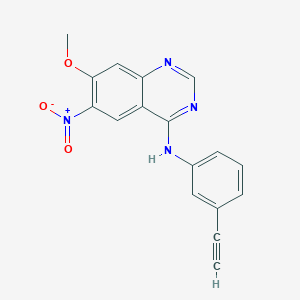

2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as FOBA and is synthesized through a series of chemical reactions. FOBA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Scientific Research Applications

Conformational and Luminescence Effects

2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one and its derivatives have been studied for their conformational effects in excited states. These studies reveal the structural relaxation of the excited product and the efficient nonradiative deactivation in certain conformers. For instance, in N-substituted 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones, the formation of a nonplanar conformer undergoing efficient nonradiative deactivation was observed (Khimich et al., 2010). Additionally, the luminescence properties of these compounds can be linked to the strength of intramolecular hydrogen bonds, as shown in studies on methoxy-substituted 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones (Loseva et al., 1971).

Herbicidal Properties

Fluorine substitution in 2-phenyl-4H-3,1-benzoxazin-4-one, like in the case of bentranil, leads to significant changes in its herbicidal properties. Compounds such as fluorobentranil have shown enhanced herbicidal activity and selectivity, making them promising for agricultural applications, particularly in crops like rice, cereals, and maize (Hamprecht et al., 2004).

Synthetic Applications

The compound and its derivatives are also explored in synthetic chemistry. For example, the synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives through acid-catalyzed cyclization indicates their potential in creating a variety of chemical structures (Kobayashi et al., 2009). Additionally, efficient methods have been developed for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives, highlighting their wide spectrum of applications in medicinal and industrial fields (Shariat et al., 2013).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one have been evaluated for their potential as inhibitors of specific enzymes, such as the C1r serine protease, which plays a role in the complement cascade associated with Alzheimer's disease (Hays et al., 1998).

properties

IUPAC Name |

2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJQEWLULUOONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351800 | |

| Record name | 2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one | |

CAS RN |

18595-84-1 | |

| Record name | 2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.